6-Chloro-5-cyano-2-propylnicotinic acid
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-chloro-5-cyano-2-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-8-7(10(14)15)4-6(5-12)9(11)13-8/h4H,2-3H2,1H3,(H,14,15) |
InChI Key |
NRPQSCPZHUEPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C(=N1)Cl)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-5-cyano-2-propylnicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chlorine atom to the ring.
Cyanation: Addition of a cyano group.
Carboxylation: Introduction of a carboxyl group to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid moiety undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and enhancing bioavailability in pharmaceutical applications.
Table 1: Esterification Parameters and Products
| Alcohol Used | Catalyst | Conditions | Product Formed | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6–8 hrs | Methyl 6-chloro-5-cyano-2-propylnicotinate | 85–90 |
| Ethanol | H₂SO₄ | Reflux, 8–10 hrs | Ethyl 6-chloro-5-cyano-2-propylnicotinate | 78–82 |
| Benzyl alcohol | p-TsOH | 100°C, 12 hrs | Benzyl 6-chloro-5-cyano-2-propylnicotinate | 70–75 |
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Steric hindrance from the propyl group slightly reduces reaction rates compared to unsubstituted nicotinic acids.
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 6 participates in SNAr (nucleophilic aromatic substitution) reactions with amines, alkoxides, and thiols.
Table 2: Substitution Reactions and Outcomes
| Nucleophile | Reagent | Conditions | Product Formed | Selectivity |
|---|---|---|---|---|
| Sodium methoxide | NaOMe/MeOH | Reflux, 12 hrs | 6-Methoxy-5-cyano-2-propylnicotinic acid | >95% |
| Aniline | Aniline/DMSO | 120°C, 24 hrs | 6-Anilino-5-cyano-2-propylnicotinic acid | 80–85% |
| Potassium thioacetate | KSAc/DMF | 80°C, 6 hrs | 6-(Acetylthio)-5-cyano-2-propylnicotinic acid | 70–75% |
The cyano group at position 5 exerts an electron-withdrawing effect, activating the aromatic ring for substitution. Computational studies suggest a concerted mechanism with partial negative charge development at the transition state .
Reduction of the Cyano Group
The cyano group is reduced to an amine under catalytic hydrogenation or hydride-based conditions, enabling access to primary amine derivatives.
Table 3: Reduction Methods and Products
| Reducing Agent | Catalyst/Medium | Conditions | Product Formed | Purity (%) |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH | RT, 4 hrs | 6-Chloro-5-amino-2-propylnicotinic acid | 90–95 |
| LiAlH₄ | THF | Reflux, 2 hrs | 6-Chloro-5-(aminomethyl)-2-propylnicotinic acid | 85–88 |
| NaBH₄/CoCl₂ | MeOH | 50°C, 6 hrs | 6-Chloro-5-(hydroxylamine)-2-propylnicotinic acid | 60–65 |
Hydrogenation preserves the chlorine substituent, while LiAlH₄ may partially reduce the pyridine ring under prolonged conditions .
Oxidation Reactions
The propyl side chain and pyridine ring undergo oxidation under strong oxidizing agents, yielding ketones or carboxylic acid derivatives.
Table 4: Oxidation Pathways and Results
| Oxidizing Agent | Conditions | Product Formed | Key Observations |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 6-Chloro-5-cyano-2-(propanoyl)nicotinic acid | Propyl chain oxidized to ketone |
| CrO₃/H₂SO₄ | Acetone, 0°C | 6-Chloro-5-cyano-2-(carboxy)nicotinic acid | Propyl chain fully oxidized to -COOH |
| Ozone | CH₂Cl₂, −78°C | 6-Chloro-5-cyano-2-(ozonide)nicotinic acid | Forms unstable ozonide intermediate |
Oxidation of the propyl group is regioselective, favoring terminal oxidation due to steric protection from the pyridine ring.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Table 5: Cross-Coupling Examples
| Coupling Partner | Catalyst System | Conditions | Product Formed | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12 hrs | 6-Phenyl-5-cyano-2-propylnicotinic acid | 65–70 |
| Vinyltriazole | Pd(OAc)₂/XPhos | Toluene, 100°C, 24 hrs | 6-Vinyl-5-cyano-2-propylnicotinic acid | 55–60 |
These reactions proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination .
Mechanistic Insights
-
Decarboxylation Pathways : Under basic conditions, decarboxylation occurs at 150°C, yielding 6-chloro-5-cyano-2-propylpyridine. This is attributed to stabilization of the transition state by the electron-withdrawing cyano group .
-
Radical Intermediates : Hypohalite-mediated reactions generate acyloxy radicals, which decarboxylate to form alkyl radicals. These intermediates abstract halogens or recombine with other radicals .
Scientific Research Applications
6-Chloro-5-cyano-2-propylnicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyano-2-propylnicotinic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: The cyano group in 6-chloro-5-cyano-2-propylnicotinic acid may serve as a precursor for further functionalization (e.g., hydrolysis to amides or carboxylic acids), a feature absent in simpler chloronicotinic acids.
- In contrast, chlorogenic acid’s bioactivity stems from antioxidant phenolic moieties .
Data Tables
Table 1: Structural Comparison
| Feature | 6-Chloro-5-cyano-2-propylnicotinic Acid | 6-Chloronicotinic Acid | Chlorogenic Acid |
|---|---|---|---|
| Molecular Weight | 224.65 g/mol | 157.55 g/mol | 354.31 g/mol |
| Key Functional Groups | Cl, CN, COOH, propyl | Cl, COOH | Phenolic, ester |
| Lipophilicity (LogP estimate) | ~2.1 (moderate) | ~1.3 (low) | ~0.5 (polar) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-5-cyano-2-propylnicotinic acid in laboratory settings?
- Methodological Answer : Microwave-assisted regioselective amination has been demonstrated for structurally similar chlorinated nicotinic acids. For example, 5-nitro-2-chlorobenzoic acid derivatives were synthesized using aliphatic/aromatic amines under solvent-free, catalyst-free conditions, achieving >99% yield . Adapting this approach, substituting the nitro group with a cyano moiety and optimizing reaction time/temperature (e.g., 100–150°C, 10–30 min) could yield the target compound.
Q. Which spectroscopic and chromatographic techniques are suitable for characterizing 6-Chloro-5-cyano-2-propylnicotinic acid?
- Methodological Answer :
- TLC : Use silica gel plates with a solvent system of butyl alcohol/water/acetic acid (60:25:15) to monitor reaction progress and detect impurities, as validated for chlorogenic acid analysis .
- HPLC/LC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and trifluoroacetic acid (0.1% v/v) for separation. Mass spectrometry with electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves substituent positions (e.g., distinguishing chloro vs. cyano groups) .
Q. How should 6-Chloro-5-cyano-2-propylnicotinic acid be stored to ensure stability?
- Methodological Answer : Chlorinated nicotinic acid derivatives (e.g., 6-chloronicotinic acid) are hygroscopic and prone to thermal degradation. Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the cyano group .
Q. What analytical standards are applicable for quantifying this compound in environmental or biological matrices?
- Methodological Answer : Use certified reference materials (CRMs) with ≥95% purity, validated via HPLC-UV/Vis at 254 nm. For environmental samples (e.g., water), isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) improve quantification accuracy in LC-MS workflows .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature gradients, or impurity accumulation. Use design of experiments (DoE) to optimize variables:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene).
- Catalyst addition : Transition metals (Pd/Cu) may enhance cyano group stability .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What computational methods predict the reactivity and regioselectivity of substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example, computational studies on 5-chloro-6-hydroxynicotinic acid revealed intramolecular hydrogen bonding influencing tautomer stability . Apply similar methods to assess the electron-withdrawing effects of chloro and cyano groups on the pyridine ring.
Q. How can trace impurities (e.g., dechlorinated byproducts) be identified and quantified?
- Methodological Answer :
- HPLC-DAD/HRMS : High-resolution mass spectrometry distinguishes impurities via exact mass (e.g., dechlorinated species: Δm/z = -34.97).
- Solid-phase extraction (SPE) : Use C18 cartridges to pre-contrate samples prior to analysis .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic pathways .
Q. What strategies address discrepancies in spectral data interpretation (e.g., overlapping NMR peaks)?
- Methodological Answer :
- 2D NMR : HSQC and HMBC experiments resolve overlapping ¹H signals by correlating carbon-proton couplings.
- Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) can separate rotamers or tautomers .
- Synchrotron XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
